Genotoxic Classification (ICH M7 Class 2) Drives Mandatory Low-Level Control Versus Non-Genotoxic Ordinary Impurities
Lenalidomide Impurity 13 is structurally classified as a Class 2 genotoxic impurity under ICH M7 guidelines, requiring control at or below the Toxicological Threshold Concern (TTC) of 1.5 µg/day, which translates to a 60 ppm limit in the drug substance based on a 25 mg maximum daily dose [1]. In contrast, non-genotoxic process impurities such as the hydrolytic ring-opened product (Impurity B) are controlled at the standard ICH Q3A qualification threshold of 0.15% (1500 ppm) [2]. This 25-fold stricter quantitative limit mandates procurement of a dedicated high-purity reference standard for Impurity 13 rather than relying on in-class analogs, because achieving the required LOQ of ≤ 6 ng/mL demands a standard with validated purity and without co-eluting interferents [1].
| Evidence Dimension | Acceptable concentration limit in drug substance |
|---|---|
| Target Compound Data | ≤ 60 ppm (1.5 µg/day TTC; ICH M7 Class 2) |
| Comparator Or Baseline | Non-genotoxic ordinary impurities (e.g., hydrolytic degradants): ≤ 1500 ppm (0.15%, ICH Q3A) |
| Quantified Difference | 25-fold lower limit for Impurity 13 |
| Conditions | ICH M7 (R2) classification based on nitro-aromatic alerting structure; TTC applied to lenalidomide 25 mg maximum daily dose |
Why This Matters
Procurement of a genotoxic-classified impurity standard is non-negotiable for demonstrating regulatory compliance; substituting with a non-classified analog fails to meet ICH M7 analytical sensitivity requirements.
- [1] Cao, Z., Huang, M., Bi, L., et al. Simultaneous determination of thirteen related substances in lenalidomide API by a stability-indicating RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 2025, 260, 116823. View Source
- [2] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. View Source
